N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound is part of the sulfonamide family, known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Similar compounds, such as n-benzenesulfonyl derivatives of heterocycles, have been shown to exhibit antibacterial activity .
Mode of Action
It is known that n-benzenesulfonyl derivatives can generate reactive oxygen species (ros) and reactive nitrogen species, which can lead to bactericidal activity .
Biochemical Pathways
The generation of ros and reactive nitrogen species suggests that it may interfere with bacterial metabolic pathways, leading to cell death .
Result of Action
Similar compounds have been shown to exhibit bactericidal activity, suggesting that this compound may also have antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative. Subsequent sulfonation reactions introduce the benzenesulfonyl group, followed by the incorporation of the oxazole and sulfonamide moieties.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing temperature, pressure, and the use of specific catalysts to facilitate the reactions. Large-scale reactors and purification techniques such as recrystallization or chromatography are employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Sulfoxides and sulfones from oxidation reactions.
Amines from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
This compound has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals.
Biology: Its biological activity can be studied for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-Butylbenzenesulfonamide
N-Phenylbenzenesulfonamide
N-(2-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Uniqueness: This compound stands out due to its specific structural features, such as the presence of the tetrahydroisoquinoline core and the combination of sulfonamide and oxazole groups. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-14-20(15(2)28-21-14)29(24,25)22-18-9-8-16-10-11-23(13-17(16)12-18)30(26,27)19-6-4-3-5-7-19/h3-9,12,22H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLZHANMFYKTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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